methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
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Overview
Description
Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a chemical compound belonging to the class of nitrogen-containing heterocycles. This compound features a pyrrolopyrazine scaffold, which consists of fused pyrrole and pyrazine rings. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles and pyrazines under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown biological activity, including antimicrobial, anti-inflammatory, and antitumor properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In the medical field, derivatives of this compound are explored for their potential use in treating various diseases. Its ability to inhibit certain enzymes makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of organic materials and bioactive molecules. Its applications extend to the development of new materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Methyl 3-chloro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Methyl 3-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Methyl 3-iodo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Uniqueness: Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate stands out due to its bromine atom, which imparts unique reactivity compared to its chloro, fluoro, and iodo counterparts. This difference in reactivity can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4-7(11-5)12-6(9)3-10-4/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFVYOWCAMLDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N=C2N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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